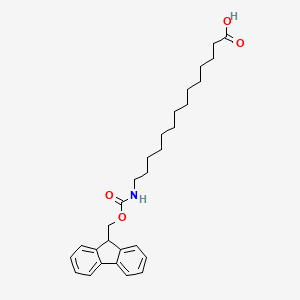

14-(Fmoc-amino)-tetradecanoic acid

Description

The exact mass of the compound 14-(Fmoc-amino)-myristic acid is 465.28790873 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

14-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c31-28(32)20-10-8-6-4-2-1-3-5-7-9-15-21-30-29(33)34-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27H,1-10,15,20-22H2,(H,30,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTDLOPKIDWKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 14-(Fmoc-amino)-tetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for 14-(Fmoc-amino)-tetradecanoic acid. This bifunctional molecule is of significant interest in the fields of peptide synthesis, drug delivery, and proteomics, particularly for its role as a versatile linker.

Core Chemical Properties

This compound is an aliphatic chain featuring a terminal carboxylic acid and an Fmoc-protected amine.[1][2] This structure allows for sequential, controlled reactions at either end of the molecule. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS).[3][4] The long 14-carbon chain imparts a hydrophobic character to the molecule.[3][5]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (R,S)-Fmoc-2-amino-tetradecanoic acid | (R)-Fmoc-2-amino-tetradecanoic acid |

| CAS Number | 1931109-55-5[1][2] | 919122-99-9[3] | 478706-39-7[5] |

| Molecular Formula | C₂₉H₃₉NO₄[1][2] | C₂₉H₃₉NO₄[3] | C₂₉H₃₉NO₄[5] |

| Molecular Weight | 465.6 g/mol [1] - 465.63 g/mol [6] | 465.63 g/mol [3] | 465.62 g/mol [5] |

| Appearance | White powder[3][5] | White powder[3] | White powder[5] |

| Melting Point | Not specified | 97 - 106 °C[3] | 107 - 111 °C[5] |

| Purity | >95%[6] | ≥ 98% (HPLC)[3] | ≥ 99.5% (Chiral HPLC)[5] |

| Boiling Point | 646.3±28.0 °C (Predicted)[2] | Not specified | Not specified |

| Density | 1.098±0.06 g/cm³ (Predicted)[2] | Not specified | Not specified |

| pKa | 4.78±0.10 (Predicted)[2] | Not specified | Not specified |

| Storage Conditions | -20°C[1][6] | 0-8°C[3] | 2-8°C[5] |

| Solubility | Poorly soluble in water; soluble in organic solvents like alcohol, chloroform, and ether.[7][8] | Not specified | Not specified |

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several advanced applications:

-

PROTAC Synthesis: It is widely used as an aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][6][9] The carboxylic acid end can be coupled to a protein-of-interest ligand, while the amine (after Fmoc deprotection) can be attached to an E3 ligase-binding moiety.

-

Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified hydrophobic properties or for tethering other molecules to a peptide chain.[3][5]

-

Surface Modification and Bioconjugation: The long alkyl chain and reactive termini are suitable for modifying surfaces to alter their properties or for linking peptides and other biomolecules together.[1][5]

-

Drug Development: Its structure is valuable for designing novel therapeutics, such as membrane-active peptides, where the long aliphatic chain can enhance hydrophobic interactions and improve bioavailability.[3][5]

Experimental Protocols and Methodologies

The use of this compound primarily revolves around two key reactions: the deprotection of the Fmoc group and the coupling of the carboxylic acid.

Fmoc Group Deprotection

The Fmoc group is a temporary protecting group for the amine, which is stable under acidic conditions but readily removed by a base.[4]

-

Objective: To expose the primary amine for subsequent conjugation.

-

Reagents: A solution of 20% piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF) is typically used.[10][11]

-

Procedure:

-

The resin-bound substrate is swelled in DMF.[11]

-

The piperidine/DMF solution is added to the reaction vessel.[10]

-

The mixture is agitated for approximately 15-30 minutes at room temperature to ensure complete removal of the Fmoc group.[10]

-

The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[10]

-

Carboxylic Acid Coupling (Amide Bond Formation)

The terminal carboxylic acid can be activated to react with a primary amine, forming a stable amide bond.[1][2]

-

Objective: To conjugate the carboxylic acid end of the linker to another molecule (e.g., an amino acid, a protein ligand).

-

Reagents:

-

Activating Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed.[1][2][10]

-

Base: A non-nucleophilic base like N-methylmorpholine (NMM) or collidine is often added.[11]

-

Solvent: Anhydrous DMF is the standard solvent.[11]

-

-

Procedure:

-

The this compound, the activating agent (e.g., HATU), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are dissolved in DMF.[11]

-

The amine-containing molecule (e.g., resin-bound peptide with a free N-terminus) is added to the solution.

-

A base (e.g., NMM) is added to facilitate the reaction.[11]

-

The reaction is allowed to proceed for 1-4 hours at room temperature until the coupling is complete.[10][11]

-

The resin is washed with DMF to remove excess reagents and byproducts.[11]

-

Visualizations: Workflows and Structures

The following diagrams illustrate the key processes involving this compound.

Caption: General workflow for using the linker in SPPS.

Caption: Conceptual role as a bifunctional linker.

References

- 1. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]

- 2. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medkoo.com [medkoo.com]

- 7. TETRADECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. targetmol.cn [targetmol.cn]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Physicochemical Characteristics of 14-(Fmoc-amino)-tetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 14-(Fmoc-amino)-tetradecanoic acid, a critical building block in modern peptide synthesis and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document details its physical and chemical properties, outlines key experimental protocols for its use, and provides a visual representation of its application in solid-phase peptide synthesis.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison. These values are essential for designing and executing synthetic protocols, as well as for the purification and characterization of resulting molecules.

| Property | Value | Source |

| Chemical Formula | C₂₉H₃₉NO₄ | [1] |

| Molecular Weight | 465.6 g/mol | [1] |

| CAS Number | 1931109-55-5 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| pKa (Predicted) | 4.78 ± 0.10 | [2] |

| Boiling Point (Predicted) | 646.3 ± 28.0 °C | [2] |

| Storage Temperature | -20°C | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structural components: the lipophilic tetradecanoic acid chain and the bulky, aromatic Fmoc protecting group. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS).

Based on this, this compound is expected to be soluble in:

-

N-Methyl-2-pyrrolidone (NMP) [3]

-

Dimethyl sulfoxide (B87167) (DMSO) [3]

-

It is anticipated to have limited solubility in water and non-polar organic solvents.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound, primarily focusing on its application in solid-phase peptide synthesis.

Synthesis of this compound (General Procedure)

The synthesis of this compound typically involves the reaction of 14-aminotetradecanoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

-

14-aminotetradecanoic acid

-

Fmoc-OSu or Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine)

-

Dioxane and water, or another suitable solvent system

-

Diethyl ether or ethyl acetate (B1210297) for extraction

-

1 M Hydrochloric acid (HCl)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 14-aminotetradecanoic acid in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu/Fmoc-Cl.

-

Acidify the aqueous layer to a pH of ~2 by the dropwise addition of 1 M HCl while cooling in an ice bath.

-

A white precipitate of the product will form. Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water)[5]

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethyl acetate).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add a less polar solvent (e.g., hexane) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Fmoc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Fmoc group is a crucial step to elongate the peptide chain.

Materials:

-

Resin-bound peptide with a terminal Fmoc-protected 14-aminotetradecanoyl group

-

20% piperidine (B6355638) in DMF (v/v)

-

DMF

Procedure:

-

Swell the resin in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[6]

Coupling Reaction in Solid-Phase Peptide Synthesis

Following Fmoc deprotection, the newly liberated amine is coupled with the next Fmoc-protected amino acid.

Materials:

-

Resin with a terminal 14-aminotetradecanoyl group

-

Fmoc-protected amino acid

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)[2]

-

A tertiary amine base (e.g., DIPEA or NMM)

-

DMF

Procedure:

-

In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.

-

Add the coupling reagents and the tertiary amine base to activate the carboxylic acid group of the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Visualization of Application in Solid-Phase Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: Workflow for incorporating this compound in SPPS.

References

- 1. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]

- 2. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. peptide.com [peptide.com]

- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 6. chem.uci.edu [chem.uci.edu]

Navigating the Solubility of 14-(Fmoc-amino)-tetradecanoic Acid in Organic Solvents: A Technical Guide

The solubility of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids is a critical factor in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to challenges in reaction kinetics, coupling efficiency, and overall yield and purity of the final product. The unique structure of 14-(Fmoc-amino)-tetradecanoic acid, featuring a bulky, aromatic Fmoc group, a long C14 alkyl chain, and a polar carboxylic acid, results in a complex solubility profile that is highly dependent on the choice of solvent.

General Solubility Principles of Fmoc-Amino Acids

Fmoc-protected amino acids are generally soluble in polar aprotic solvents. Commonly used solvents in peptide synthesis include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc).[1][2] Chlorinated solvents such as dichloromethane (B109758) (DCM) are also frequently employed.[1][2] The choice of solvent is often dictated by its ability to swell the resin in SPPS and to dissolve the incoming Fmoc-amino acid.

Recent efforts have focused on identifying more environmentally friendly or "greener" solvents. For instance, PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate) and triethyl phosphate (B84403) (TEP) have emerged as promising alternatives, with many standard Fmoc-amino acids exhibiting high solubility in these media.[3]

The solubility of a specific Fmoc-amino acid is highly dependent on the nature of its side chain.[4] For this compound, the long, nonpolar tetradecanoyl chain is expected to significantly influence its solubility, likely increasing its affinity for less polar organic solvents compared to Fmoc-amino acids with shorter or more polar side chains. However, the presence of the polar carboxylic acid and the bulky Fmoc group necessitates a careful selection of solvents to achieve optimal dissolution.

Quantitative Solubility Data

As specific quantitative solubility data for this compound is not found in peer-reviewed literature, the following table is provided as a template for researchers to populate with their own experimentally determined values. This structured format allows for easy comparison of solubility across different solvents and conditions.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| N,N-Dimethylformamide (DMF) | ||||

| N-Methyl-2-pyrrolidone (NMP) | ||||

| Dichloromethane (DCM) | ||||

| Tetrahydrofuran (THF) | ||||

| Acetonitrile (ACN) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Chloroform | ||||

| Methanol | ||||

| Ethanol | ||||

| User-defined solvent 1 | ||||

| User-defined solvent 2 |

Experimental Protocol for Solubility Determination

Due to the lack of readily available data, empirical determination of solubility is often necessary.[4][5] The following is a detailed methodology for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, NMP, DCM, THF, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant from each vial using a micropipette.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. The Fmoc group has a strong UV absorbance, which can be utilized for quantification.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualizing Key Concepts

To better understand the factors influencing solubility and the experimental process, the following diagrams are provided.

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for determining solubility.

This guide provides a comprehensive starting point for researchers working with this compound. By understanding the general principles of Fmoc-amino acid solubility and by employing a rigorous experimental protocol, scientists can effectively determine the optimal solvent systems for their specific applications, thereby enhancing the efficiency and success of their synthetic endeavors.

References

Synthesis and Purification of 14-(Fmoc-amino)-tetradecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 14-(Fmoc-amino)-tetradecanoic acid, a key building block in various fields of chemical and biomedical research, including peptide synthesis and the development of proteolysis-targeting chimeras (PROTACs).[1][2] This document details the underlying chemical principles, experimental methodologies, and analytical techniques for the successful preparation and purification of this bifunctional molecule.

Introduction

This compound is a long-chain fatty acid derivative that incorporates a terminal carboxylic acid and a 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine. The Fmoc group is a base-labile protecting group widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal with mild bases.[1][2] The presence of both a carboxylic acid and a protected amine on a long aliphatic chain makes this compound a valuable linker molecule in the design of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound is achieved through the N-protection of the corresponding free amino acid, 14-aminotetradecanoic acid, with an Fmoc-donating reagent. The most common and efficient method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su).

Synthesis Workflow

The synthesis process can be summarized in the following workflow:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative method for the Fmoc protection of an amino acid. Optimization may be required for specific scales and purity requirements.

Materials:

-

14-Aminotetradecanoic acid

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su)

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

10% Aqueous sodium carbonate solution or 1N Sodium Hydroxide

-

Diethyl ether or Hexane (B92381)

-

Ethyl acetate (B1210297)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Deionized water

Procedure:

-

Dissolution: Dissolve 14-aminotetradecanoic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane/water or THF/water.

-

Fmoc-O-Su Addition: In a separate flask, dissolve Fmoc-O-Su (1.05-1.2 equivalents) in dioxane or THF.

-

Reaction: Slowly add the Fmoc-O-Su solution to the amino acid solution with vigorous stirring at room temperature. The pH of the reaction mixture should be maintained between 9 and 10 by the dropwise addition of 10% sodium carbonate solution or 1N NaOH as needed. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Wash the aqueous solution with diethyl ether or hexane to remove any unreacted Fmoc-O-Su and by-products.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl. A white precipitate of the product should form.

-

-

Extraction: Extract the precipitated product with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and by-products. The primary methods for purifying Fmoc-amino acids are recrystallization and column chromatography.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocols

Recrystallization is often the most effective method for purifying Fmoc-amino acids. The choice of solvent is critical and may require some experimentation.

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, toluene (B28343), or an ethanol/water mixture).[3][4]

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Note: A common solvent system for recrystallizing other Fmoc-amino acids is ethyl acetate/hexane or toluene.[3][5] For some Fmoc-amino acids, dissolving the crude product in a solvent like toluene at an elevated temperature (e.g., 50°C), followed by cooling, filtration, and drying, has proven effective.[3] Another reported method for N-Fmoc-amino acids involves dissolving the crude product in an ethanol/water system at 60-80°C and then crystallizing at a lower temperature (12-16°C).[4][6]

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.

General Procedure:

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of Fmoc-amino acids.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A gradient elution, starting with a lower polarity and gradually increasing the polarity, is often effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₉H₃₉NO₄ | [1] |

| Molecular Weight | 465.63 g/mol | [1] |

| CAS Number | 1931109-55-5 | [2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available (predicted to be a solid at room temperature) | |

| Solubility | Soluble in organic solvents like ethyl acetate, dichloromethane, and DMF. |

Analytical Data (Representative)

| Analysis | Specification |

| Purity (HPLC) | ≥ 95% |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponds to the calculated exact mass (465.2879) |

Quality Control and Analytical Methods

To ensure the purity and identity of the synthesized this compound, various analytical techniques should be employed.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of the synthesis and for identifying fractions containing the product during column chromatography. A typical mobile phase for TLC of Fmoc-amino acids is a mixture of hexane and ethyl acetate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the final purity of this compound.[7][8]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA), is typically employed.

-

Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 254 nm or 265 nm) is used.

For determining enantiomeric purity, chiral HPLC may be necessary, employing a chiral stationary phase.[8]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. The spectra should show characteristic peaks for the fluorenyl, methoxycarbonyl, and the tetradecanoic acid moieties.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Conclusion

The synthesis and purification of this compound can be reliably achieved through standard organic chemistry techniques. The key steps involve the Fmoc protection of 14-aminotetradecanoic acid, followed by a robust purification strategy, typically involving recrystallization. Careful monitoring of the reaction and rigorous analytical characterization are essential to ensure the high purity required for its intended applications in research and development. This guide provides the foundational knowledge and methodologies for the successful preparation of this valuable chemical tool.

References

- 1. medkoo.com [medkoo.com]

- 2. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]

- 3. ajpamc.com [ajpamc.com]

- 4. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 7. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phenomenex.com [phenomenex.com]

Technical Guide: 14-(Fmoc-amino)-tetradecanoic Acid in Research and Development

CAS Number: 1931109-55-5

Introduction

14-(Fmoc-amino)-tetradecanoic acid is a bifunctional linker molecule increasingly utilized in the fields of peptide synthesis, drug discovery, and biotechnology. Its structure, featuring a long aliphatic chain terminating in a carboxylic acid and an Fmoc-protected amine, makes it a versatile building block for the synthesis of complex biomolecules and targeted therapeutics. This technical guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that some physical properties, such as boiling point and pKa, are predicted values.

| Property | Value | Source |

| CAS Number | 1931109-55-5 | [1][2] |

| Molecular Formula | C₂₉H₃₉NO₄ | [1][2] |

| Molecular Weight | 465.6 g/mol | [1] |

| Exact Mass | 465.2879 u | [2] |

| Purity | >95% (typically) | [2] |

| Appearance | White to off-white solid | N/A |

| Boiling Point (Predicted) | 646.3 ± 28.0 °C | [3] |

| Density (Predicted) | 1.098 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.78 ± 0.10 | [3] |

| Storage Conditions | -20°C for long-term storage | [1] |

Core Applications in Drug Development and Research

The primary application of this compound is as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The aliphatic chain of this compound serves as a spacer, connecting the target-binding ligand to the E3 ligase-binding ligand.

The terminal functional groups allow for sequential or orthogonal conjugation:

-

The Fmoc-protected amine can be deprotected under basic conditions (e.g., piperidine (B6355638) in DMF) to reveal a primary amine, which can then be coupled to a desired molecule.[3][4][6]

-

The carboxylic acid can be activated (e.g., using HATU or EDC) to form a stable amide bond with a primary amine on another molecule.[3][4][6]

This bifunctionality makes it a valuable tool in solid-phase peptide synthesis (SPPS) for the introduction of a lipophilic tail or for linking peptides to other moieties.

Experimental Protocols

The following are generalized experimental protocols for the utilization of this compound in its primary application, solid-phase peptide synthesis, based on standard laboratory practices.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the terminal amine of this compound that has been previously coupled to a solid support.

Materials:

-

Resin-bound peptide with a terminal this compound

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Swell the resin in DMF for 30-60 minutes in a fritted reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture gently using a shaker or by bubbling an inert gas from the bottom of the vessel for 20-30 minutes at room temperature.[7]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (2-3 times) and dry under vacuum.

Protocol 2: Carboxylic Acid Activation and Coupling

This protocol outlines the coupling of the carboxylic acid of this compound to a resin-bound amine.

Materials:

-

This compound

-

Resin with a free primary amine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or a similar coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

Procedure:

-

Swell the amine-functionalized resin in DMF for 30-60 minutes.

-

In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) and HATU (1.5-3 equivalents) in DMF.

-

Add DIPEA (3-6 equivalents) to the solution from step 2 and pre-activate for 5-10 minutes at room temperature.

-

Drain the DMF from the swollen resin and add the pre-activated linker solution.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Relationship of Functional Groups

This diagram illustrates the reactivity of the two functional groups of this compound.

Caption: Reactivity of the functional groups of this compound.

This technical guide provides a foundational understanding of this compound for its application in research and development. While specific experimental data for this compound is limited in publicly accessible literature, the provided general protocols and workflows offer a strong starting point for its use in the synthesis of PROTACs and other complex molecules. Researchers are advised to perform small-scale test reactions to optimize conditions for their specific applications.

References

- 1. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. targetmol.cn [targetmol.cn]

- 6. This compound 1931109-55-5 | MCE [medchemexpress.cn]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to the Structural Analysis of Fmoc-Protected Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and techniques used in the structural analysis of fatty acids protected with the fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-protected fatty acids are crucial intermediates in the synthesis of lipopeptides and other acylated molecules with significant therapeutic potential. A thorough understanding of their structural characteristics is paramount for ensuring the quality, purity, and intended biological function of the final synthetic products.

Introduction to Fmoc-Protected Fatty Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely employed in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its application extends to the protection of the amino group in ω-amino fatty acids or the hydroxyl group in hydroxy fatty acids, enabling their selective incorporation into larger molecules. The bulky, aromatic nature of the Fmoc group significantly influences the physicochemical properties of the fatty acid, impacting its solubility, crystallinity, and behavior in various analytical systems.

Core Analytical Techniques for Structural Elucidation

The structural analysis of Fmoc-protected fatty acids relies on a combination of spectroscopic and chromatographic techniques to determine their chemical identity, purity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Fmoc-protected fatty acids in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-Stearic Acid in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Fmoc-H (aromatic) | 7.77, 7.59, 7.40, 7.31 | d, d, t, t |

| Fmoc-CH | 4.22 | t |

| Fmoc-CH₂ | 4.40 | d |

| Fatty Acid α-CH₂ | 2.35 | t |

| Fatty Acid β-CH₂ | 1.63 | m |

| Fatty Acid internal CH₂ | 1.25 | br s |

| Fatty Acid ω-CH₃ | 0.88 | t |

Predicted data is based on typical values for the Fmoc group and published data for stearic acid.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-Stearic Acid in CDCl₃

| Carbons | Predicted Chemical Shift (ppm) |

| Fatty Acid C=O | ~179 |

| Fmoc C=O | ~156 |

| Fmoc C (aromatic) | 143.8, 141.3, 127.7, 127.0, 125.1, 120.0 |

| Fmoc-CH₂ | 67.2 |

| Fmoc-CH | 47.3 |

| Fatty Acid α-C | 34.1 |

| Fatty Acid β-C | 24.7 |

| Fatty Acid internal C | 29.0 - 29.7 |

| Fatty Acid ω-1 C | 31.9 |

| Fatty Acid ω-2 C | 22.7 |

| Fatty Acid ω-C | 14.1 |

Predicted data is based on typical values for the Fmoc group and published data for stearic acid.[3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of Fmoc-protected fatty acids, which aids in sequence verification when incorporated into larger molecules. Electrospray ionization (ESI) is a common technique for these molecules.

Expected Fragmentation: The fragmentation of Fmoc-protected fatty acids in MS/MS analysis typically involves the characteristic loss of the Fmoc group.

Table 3: Common Mass Spectrometry Fragments for Fmoc-Protected Fatty Acids

| Fragment | Description |

| [M+H]⁺ or [M-H]⁻ | Molecular Ion |

| [M+Na]⁺ | Sodium Adduct |

| Loss of 178 Da | Cleavage of the dibenzofulvene part of the Fmoc group |

| Loss of 222 Da | Cleavage of the entire Fmoc-O group |

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Fmoc-protected fatty acids.[7][8][9] Due to the strong UV absorbance of the fluorenyl group, UV detection is highly sensitive.[8] Gas Chromatography (GC) is less common for the intact molecule due to its low volatility but can be used for analyzing the fatty acid chain after deprotection and derivatization.[10][11][12][13]

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 50-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 301 nm |

| Column Temperature | 40°C |

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[14][15][16][17] Obtaining single crystals of amphiphilic molecules like Fmoc-protected fatty acids can be challenging due to their tendency to form micelles or layered structures. However, successful crystallization yields precise data on bond lengths, bond angles, and intermolecular interactions. While no specific crystal structures for long-chain Fmoc-fatty acids are publicly available, the principles of crystallizing long-chain and amphiphilic molecules can be applied.[18][19][20][21]

Experimental Workflows and Protocols

General Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a newly synthesized Fmoc-protected fatty acid.

Caption: A logical workflow for the synthesis, purification, and structural analysis of Fmoc-protected fatty acids.

Detailed Experimental Protocols

The following are "best-practice" starting protocols for the key analytical techniques. Optimization will likely be required for specific molecules.

Protocol 1: NMR Sample Preparation [22][23][24][25][26]

-

Dissolution: Weigh 5-10 mg of the Fmoc-protected fatty acid for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Fmoc-protected fatty acids are generally soluble in chlorinated solvents and other polar aprotic solvents.

-

Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: If required for quantification, add a known amount of an appropriate internal standard (e.g., tetramethylsilane, TMS).

Protocol 2: Sample Preparation for ESI-MS

-

Stock Solution: Prepare a stock solution of the Fmoc-protected fatty acid at approximately 1 mg/mL in a solvent such as acetonitrile or methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase intended for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).

-

Filtration: Filter the final solution using a 0.22 µm syringe filter to remove any particulates before injection.

-

Direct Infusion/LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system for separation prior to analysis.

Protocol 3: Crystallization [18][19][20][21]

-

Solvent Selection: Screen for a solvent system where the Fmoc-protected fatty acid is soluble when hot but sparingly soluble at room temperature or colder. Common choices include ethyl acetate, ethanol, methanol, or mixtures with less polar co-solvents like hexanes.

-

Dissolution: In a clean flask, dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. This is the most critical step for growing large, well-ordered crystals.

-

Further Cooling: If no crystals form, try storing the flask at 4°C for several days.

-

Vapor Diffusion: Alternatively, use a vapor diffusion setup. Dissolve the compound in a good solvent and place a small drop on a coverslip. Invert this over a well containing a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the drop, reducing the solubility and promoting crystallization.

Application in Drug Development: The Role of the Fatty Acid Moiety

Fmoc-protected fatty acids are synthetic precursors. In a biological context, the Fmoc group is cleaved to release the fatty acid, which can then be incorporated into a larger molecule or act as a signaling molecule itself. Long-chain fatty acids are known to be ligands for various receptors, playing roles in metabolism, inflammation, and cellular signaling.[27][28][29][30][31]

Fatty Acid Signaling Pathway

Once deprotected, the fatty acid can engage with cell surface receptors such as FFARs (Free Fatty Acid Receptors) and the transporter CD36. This interaction can initiate downstream signaling cascades.

Caption: Signaling cascade initiated by a long-chain fatty acid (LCFA) upon interaction with cell surface receptors.

Conclusion

The structural analysis of Fmoc-protected fatty acids is a critical quality control step in the development of fatty acid-containing therapeutics. While direct, published structural data for these specific molecules is sparse, a combination of predictive analysis and established experimental protocols for similar compounds provides a robust framework for their characterization. By employing a multi-technique approach encompassing NMR, MS, and HPLC, researchers can confidently determine the structure, purity, and quality of these important synthetic intermediates, ensuring the successful development of novel drugs and biomaterials.

References

- 1. aocs.org [aocs.org]

- 2. Stearic acid(57-11-4) 1H NMR spectrum [chemicalbook.com]

- 3. bmse000485 Stearic Acid at BMRB [bmrb.io]

- 4. Palmitic acid(57-10-3) 13C NMR [m.chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. bmse000590 Palmitic Acid at BMRB [bmrb.io]

- 7. hplc.eu [hplc.eu]

- 8. aocs.org [aocs.org]

- 9. jasco-global.com [jasco-global.com]

- 10. researchgate.net [researchgate.net]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, experimental and in silico studies of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with CSD data: a survey of interactions in the crystal structures of Fmoc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. How to make an NMR sample [chem.ch.huji.ac.il]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 25. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 26. m.youtube.com [m.youtube.com]

- 27. imrpress.com [imrpress.com]

- 28. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Molecular mechanism of cellular uptake and intracellular translocation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 14-(Fmoc-amino)-tetradecanoic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: 14-(Fmoc-amino)-tetradecanoic acid is a bifunctional molecule increasingly utilized in the fields of peptide synthesis and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and characterization data are presented to assist researchers in its effective application.

Core Concepts: Structure and Functionality

This compound, also known as 14-(N-(9-fluorenylmethoxycarbonyl)amino)myristic acid, possesses a unique structure that imparts its versatile functionality. It consists of a C14 alkyl chain, providing a flexible and hydrophobic spacer. One terminus of this chain is a carboxylic acid group, while the other is an amine protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2]

The terminal carboxylic acid is readily available for amide bond formation with primary amines, a common reaction in bioconjugation and peptide synthesis.[1] The Fmoc-protected amine at the other end is stable under various conditions but can be selectively deprotected using a mild base, typically piperidine (B6355638), to reveal a primary amine for subsequent reactions.[3] This orthogonal reactivity makes it an ideal linker molecule.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some of these values, particularly boiling point and density, are predicted and may vary based on experimental conditions and purity.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₉NO₄ | [2] |

| Molecular Weight | 465.63 g/mol | [2] |

| CAS Number | 1931109-55-5 | [2][4] |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly available for this specific compound, but similar long-chain Fmoc-amino acids have melting points in the range of 100-150°C.[5] | |

| Solubility | Generally soluble in organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Solubility in aqueous solutions is limited.[5][6] | |

| Predicted Boiling Point | 646.3 ± 28.0 °C | [4] |

| Predicted Density | 1.098 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 4.78 ± 0.10 | [4] |

Experimental Protocols

Synthesis of this compound

Materials:

-

14-aminotetradecanoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or a similar base

-

Dioxane and water

-

Diethyl ether

-

Ethyl acetate

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 14-aminotetradecanoic acid in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[5]

-

Addition of Fmoc Reagent: Cool the solution in an ice bath and slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane.

-

Reaction: Allow the mixture to stir at 0°C for 1-2 hours and then let it warm to room temperature and stir overnight.[5]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.[5]

-

Acidification: Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the product.[5]

-

Extraction: Extract the precipitated this compound with ethyl acetate.[5]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica (B1680970) gel.[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. While specific spectra for this compound are not widely published, the characteristic peaks for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm) and the long alkyl chain would be expected.[7][8][9]

-

Mass Spectrometry: To confirm the molecular weight (465.63 g/mol ).[2]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[5]

Applications in PROTAC Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][10] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this linker typically involves a solid-phase synthesis approach.

General Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a general workflow for the solid-phase synthesis of a PROTAC utilizing this compound as a linker.

Caption: General workflow for solid-phase PROTAC synthesis.

Detailed Experimental Protocol for PROTAC Synthesis

This protocol outlines the key steps for incorporating this compound into a PROTAC using solid-phase peptide synthesis (SPPS) techniques.

Materials:

-

Rink amide resin (or other suitable solid support)

-

This compound

-

Base (e.g., DIPEA, NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)[3]

-

E3 ligase ligand with a suitable functional group for coupling

-

Target protein ligand with a suitable functional group for coupling

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection of Resin: If the resin is Fmoc-protected, remove the Fmoc group by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound:

-

Dissolve this compound, a coupling reagent (e.g., HBTU), and HOBt in DMF.

-

Add a base (e.g., DIPEA) to activate the carboxylic acid.

-

Add the activated linker solution to the resin and agitate for a specified time (e.g., 2-4 hours) to ensure complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection of the Linker: Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly.

-

Coupling of the E3 Ligase Ligand:

-

Activate the E3 ligase ligand (with a carboxylic acid) using a similar coupling cocktail as in step 3.

-

Couple the activated E3 ligase ligand to the free amine on the linker-resin conjugate.

-

Wash the resin thoroughly.

-

-

Cleavage from Resin:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the linker-E3 ligase construct from the solid support and remove any acid-labile side-chain protecting groups.

-

Precipitate the crude product in cold diethyl ether.

-

-

Purification: Purify the cleaved linker-E3 ligase conjugate using reverse-phase HPLC.

-

Coupling of the Target Protein Ligand (Solution Phase):

-

Activate the carboxylic acid of the purified linker-E3 ligase conjugate.

-

React the activated intermediate with the target protein ligand (containing a free amine) in solution.

-

Monitor the reaction by LC-MS.

-

-

Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Signaling Pathways and Logical Relationships

The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates the key steps in this process.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable and versatile tool for researchers in peptide chemistry and drug discovery. Its bifunctional nature and the orthogonality of its protecting groups make it an excellent choice as a linker, particularly in the rapidly advancing field of PROTACs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in various research and development endeavors. As with any chemical synthesis, proper safety precautions should be taken, and all reagents should be handled in a well-ventilated fume hood.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. targetmol.cn [targetmol.cn]

- 11. chempep.com [chempep.com]

A Technical Guide to Lipidated Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidated amino acids, amphiphilic molecules combining the structural features of lipids and amino acids, have emerged as a versatile platform in biomedical research and drug development. The covalent attachment of a lipid moiety to an amino acid or peptide backbone significantly alters its physicochemical properties, leading to enhanced membrane interactions, improved stability, and novel biological activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of lipidated amino acids, with a focus on their use as enzyme inhibitors, drug delivery vehicles, and antimicrobial and anticancer agents. Detailed experimental protocols and visual representations of key concepts are included to facilitate their practical application in the laboratory.

Physicochemical Properties and Self-Assembly

The defining characteristic of lipidated amino acids is their amphiphilicity, which drives their self-assembly into various nanostructures in aqueous environments.[1][2] The hydrophobic lipid tail and the hydrophilic amino acid headgroup dictate the morphology of these assemblies, which can include micelles, vesicles, and nanotubes.[3][4][5] This self-assembly behavior is crucial for their function in drug delivery systems, where they can encapsulate therapeutic agents.[6]

Core Applications in Research and Development

Antimicrobial and Anticancer Activity

A significant area of research focuses on the development of lipidated amino acids and peptides as mimics of host defense peptides (HDPs).[7] Lipidation can enhance the antimicrobial potency of peptides against a broad spectrum of bacteria, including multidrug-resistant strains.[7][8] The mechanism of action often involves the disruption of the bacterial cell membrane.[9][10][11] Similarly, certain lipidated amino acids have demonstrated selective cytotoxicity against cancer cells, with in vitro studies showing promising IC50 values against various cancer cell lines.[12][13][14][15]

Table 1: Antimicrobial Activity of Selected Lipidated Peptides

| Lipidated Peptide | Lipid Moiety | Target Organism | MIC (µM) | Reference |

| C12-RR-NH2 | Dodecanoic acid | S. aureus | 64 | [11] |

| WL-C6 | Hexanoic acid | Multidrug-resistant bacteria | - | [8] |

| D-MPI | - | Various bacteria and fungi | 8-64 | [16] |

| Anoplin Analogs | - | Various microbes | - | [17] |

Note: This table presents a selection of data from the literature and is not exhaustive. MIC (Minimum Inhibitory Concentration) values can vary based on experimental conditions.

Table 2: Anticancer Activity of Selected Compounds

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Compound 1 | A549 | 14.33 ± 0.47 | [12] |

| Compound 10 | A549 | 11.67 ± 2.49 | [12] |

| Compound 2 | HCT116 | 0.34 µM | [13] |

| BrPQ5 | Various | 1.55 - 4.41 µM | [18] |

Note: This table provides examples of reported IC50 values. Direct comparison should be made with caution due to differing experimental setups.

Drug Delivery Systems

The self-assembling nature of lipidated amino acids makes them excellent candidates for the development of novel drug delivery systems.[19] They can form nanoparticles that encapsulate and protect therapeutic payloads, improve drug solubility, and facilitate cellular uptake.[20][21] The characteristics of these nanoparticles, such as particle size and encapsulation efficiency, can be tailored by modifying the structure of the lipidated amino acid.[22][23][24]

Table 3: Characteristics of Lipidated Amino Acid-Based Nanoparticles for Drug Delivery

| Nanoparticle Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| PTX-loaded polymer micelles | Paclitaxel | - | - | 37.6 ± 14.4 | - | [15] |

| LAP-loaded polymer micelles | Lapatinib | - | - | 25.0 ± 1.5 | - | [15] |

| Lutein-loaded NLCs | Lutein | < 200 | - | > 90 | - | [21] |

| 5-FU-loaded SLNs | 5-Fluorouracil | - | - | 50-60 | - | [6] |

Note: This table is a compilation of representative data from different studies and nanoparticle types. NLCs (Nanostructured Lipid Carriers) and SLNs (Solid Lipid Nanoparticles) are related lipid-based delivery systems.

Enzyme Inhibition

Lipidated amino acids have also been explored as inhibitors of various enzymes. The lipid component can enhance binding to the enzyme's active site or allosteric sites, particularly for enzymes that interact with lipids or are membrane-associated. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[3][17][18][24][25]

Table 4: Enzyme Inhibition by Lipidated Amino Acid Derivatives

| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type | Reference |

| Peptide aldehyde 5 | Proteasome β1c | 192 ± 6 nM | 83 ± 3 nM | Competitive | [18] |

| Peptide aldehyde 16 | Proteasome β2c | 19 ± 3 nM | - | - | [18] |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | AChE | 1.77-4.50 µM | - | - | [26] |

Note: This table showcases examples of enzyme inhibition data. The values are specific to the tested compounds and experimental conditions.

Experimental Protocols

Synthesis of Lipidated Peptides by Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the manual synthesis of a lipidated peptide on a Rink-amide resin using Fmoc chemistry.

Materials:

-

Rink-amide MBHA resin

-

Fmoc-protected amino acids

-

Fatty acid (e.g., palmitic acid)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Methanol, Diethyl ether

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the Rink-amide resin in DMF in the reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat for another 15-20 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue color), repeat the coupling step.

-

Wash the resin as in step 2.

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Lipidation (N-terminal):

-

After the final Fmoc deprotection, pre-activate the fatty acid (3-5 equivalents) with HBTU/HOBt and DIEA in DMF/DCM.

-

Add the activated fatty acid solution to the resin and agitate for 2-4 hours or overnight.

-

Wash the resin thoroughly as in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the solution to collect the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Purification of Lipidated Peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude lipidated peptide

-

RP-HPLC system with a C18 column (preparative or semi-preparative)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude lipidated peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of Mobile Phase A and B). Filter the sample through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[20][27]

-

Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be from 5% to 95% B over 30-60 minutes. The high hydrophobicity of lipidated peptides may require a shallower gradient and a higher final concentration of ACN for elution.[28][29]

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (typically at 214 or 280 nm).

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified lipidated peptide as a fluffy white powder.[30]

Characterization by Mass Spectrometry and NMR

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the purified lipidated peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).

-

Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Data Interpretation: Confirm the molecular weight of the lipidated peptide by identifying the [M+H]+ or other relevant ions in the mass spectrum.[31][32][33][34][35]

NMR Spectroscopy:

-

Sample Preparation: Dissolve the purified lipidated peptide in a deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture of H2O/D2O with an organic co-solvent). The concentration should be in the millimolar range for good signal-to-noise.[36][37][38][39]

-

Data Acquisition: Acquire one-dimensional (1D) 1H and 13C NMR spectra, as well as two-dimensional (2D) spectra such as COSY, TOCSY, and NOESY to aid in structural elucidation and confirm the covalent attachment of the lipid.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to assign the resonances and confirm the structure of the lipidated amino acid.[30]

Visualizations

Signaling Pathways

Lipidated amino acids, particularly those mimicking bacterial lipoproteins, can act as agonists for Toll-like receptors (TLRs), thereby modulating the innate immune response. The following diagram illustrates the TLR2 signaling pathway initiated by a diacylated lipopeptide.

Caption: TLR2/TLR6 signaling pathway activated by a diacyl lipopeptide.

Experimental Workflows

The development and evaluation of lipidated amino acids for a specific application typically follow a structured workflow, from initial design and synthesis to biological testing.

References

- 1. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 18. researchgate.net [researchgate.net]

- 19. Lipid Nanoparticles as Carriers for Bioactive Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hplc.eu [hplc.eu]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 26. researchgate.net [researchgate.net]

- 27. pharmtech.com [pharmtech.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 31. academic.oup.com [academic.oup.com]

- 32. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 33. m.youtube.com [m.youtube.com]

- 34. researchgate.net [researchgate.net]

- 35. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 36. rsc.org [rsc.org]

- 37. chem.uzh.ch [chem.uzh.ch]

- 38. users.cs.duke.edu [users.cs.duke.edu]

- 39. nmr-bio.com [nmr-bio.com]

The Expanding Frontier of Long-Chain Fmoc-Amino Acids: A Technical Guide to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of long-chain Fmoc-amino acids is paving the way for significant advancements in peptide synthesis, drug delivery, and regenerative medicine. The unique physicochemical properties conferred by the fluorenylmethoxycarbonyl (Fmoc) group, coupled with the versatility of the amino acid scaffold, enable the design of sophisticated biomaterials with tailored functionalities. This technical guide provides an in-depth exploration of the core applications of these valuable building blocks, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Solid-Phase Peptide Synthesis (SPPS) with Long-Chain Fmoc-Amino Acids

The Fmoc protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which preserve the integrity of sensitive peptide sequences. The use of long-chain Fmoc-amino acids in SPPS allows for the introduction of unique structural motifs and functionalities into peptides, opening avenues for novel therapeutic and diagnostic agents.

Challenges and Considerations

The incorporation of long-chain or bulky Fmoc-amino acids can sometimes present challenges in SPPS, such as reduced coupling efficiency and the potential for aggregation. To mitigate these issues, optimized coupling strategies and reagents are often employed. The use of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the careful selection of solvents can significantly improve yields.

Experimental Protocol: Standard Fmoc-SPPS Cycle

This protocol outlines the manual synthesis of a peptide on a rink amide resin, a common solid support for producing C-terminally amidated peptides.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (standard and long-chain)

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Shaking vessel

-

Filtration apparatus

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a shaking vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-